N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide
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Overview
Description
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide is a complex organic compound that features a unique combination of functional groups, including a phenylthio group, a tetrahydrofuran ring, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone. The tetrahydrofuran ring can be introduced via a cyclization reaction involving a diol. The phenylthio group is usually added through a nucleophilic substitution reaction using a thiol and a halogenated aromatic compound. The final step involves the coupling of these intermediates to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanamide can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide depends on its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The phenylthio group can interact with thiol-containing enzymes, while the pyrazole ring may bind to specific receptors or enzymes, modulating their activity. The tetrahydrofuran ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(phenylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(phenylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylthio group, tetrahydrofuran ring, and pyrazole ring in a single molecule allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(7-9-22-15-4-2-1-3-5-15)18-13-10-17-19(11-13)14-6-8-21-12-14/h1-5,10-11,14H,6-9,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPYXKUYGPOYOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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